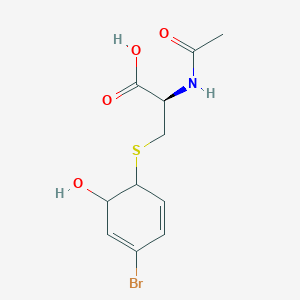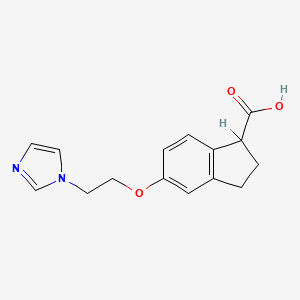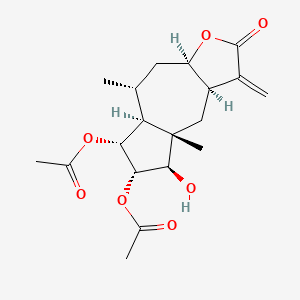
Hymenograndin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymenograndin is a natural product found in Hymenoxys richardsonii, Hymenoxys hoopesii, and Hymenoxys odorata with data available.
Applications De Recherche Scientifique
Hymenoptera Genome Database (HGD) The Hymenoptera Genome Database is a model organism database for insect species of the order Hymenoptera, supporting research in genetics, genome sequencing, and gene expression. It contains data from 9 species over 200 million years, aiding in comparative genomics and enhancing understanding of agriculturally important Hymenoptera species through genomics (Munoz-Torres et al., 2010).
Hymenopteran Genetics The emergence of hymenopteran genetics as a field of study, highlighted at the 42nd Annual Drosophila Research Conference, showcases the growing interest in the genetics of non-drosophilid insects, particularly those in the Hymenoptera order (Page, Gadau, & Beye, 2002).
Biology of Dwarf Tapeworm (Hymenolepis nana) Research focusing on the biology of Hymenolepis nana offers a comprehensive review of both national and foreign literature on this subject, shedding light on the morphology and biology of this tapeworm species (Sataeva et al., 2018).
Hymen 'Restoration' in Oppressive Cultures Studies on hymen restoration and hymenoplasty in cultures of oppression discuss the ethical implications and the role of physicians in these practices. This research offers insights into the social, psychological, and medical aspects of hymen restoration (Earp, 2013).
Gross Anatomy Ontology for Hymenoptera The development of the Hymenoptera Anatomy Ontology (HAO) addresses the challenge of diverse morphotypes and species in the Hymenoptera lineage. This ontology aids in the study of agricultural, behavioral, and genomic research related to hymenopterans (Yoder et al., 2010).
Genus Hymenocrater Ethnopharmacological and Therapeutic Potential
The comprehensive review of the genus Hymenocrater focuses on its ethnopharmacological, phytochemical, and therapeutic potential. This research brings attention to the unexplored potential of Hymenocrater species in natural product research (Morteza-Semnani, Ahadi, & Hashemi, 2016).
Sex Allocation Conflict in Insect Societies Research on sex allocation in colonies of eusocial Hymenoptera examines the conflict outcome through power and the costs of manipulation, contributing to our understanding of social conflicts within these insect societies (Helanterä & Ratnieks, 2009).
Sex Determination in the Hymenoptera Advances in understanding the genetic and cytoplasmic mechanisms of arrhenotokous parthenogenesis in Hymenoptera provide insights into the ancestral mode of sex determination in this order. This research is fundamental to comprehending how sex determination varies across hymenopteran superfamilies (Heimpel & de Boer, 2008).
Propriétés
Numéro CAS |
51292-55-8 |
|---|---|
Nom du produit |
Hymenograndin |
Formule moléculaire |
C19H26O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[(3aR,5R,5aS,6R,7S,8R,8aS,9aR)-7-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O7/c1-8-6-13-12(9(2)18(23)26-13)7-19(5)14(8)15(24-10(3)20)16(17(19)22)25-11(4)21/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12-,13-,14-,15-,16-,17+,19+/m1/s1 |
Clé InChI |
AXCKGAMPGDLORG-KKMGJOHJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Autres numéros CAS |
51292-55-8 |
Synonymes |
hymenograndin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1200925.png)
![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)
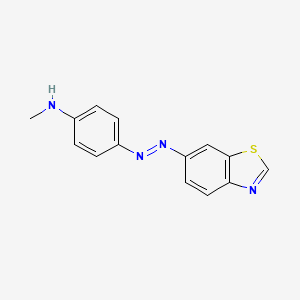
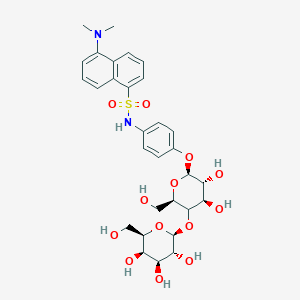
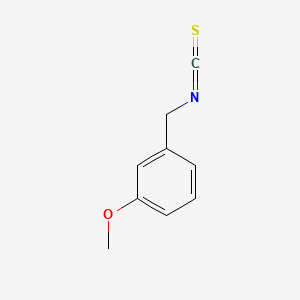

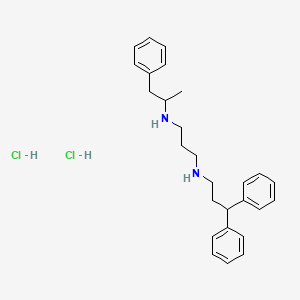
![7-[2-[(3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1200938.png)
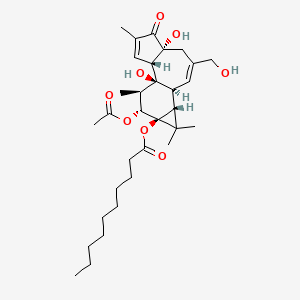
![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
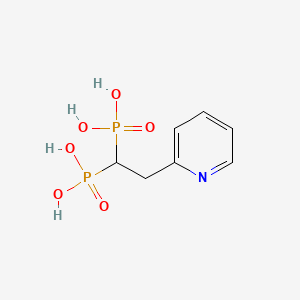
carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)
